molecular formula C8H18Cl2N2 B3029375 (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 635303-45-6

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cat. No.: B3029375
CAS No.: 635303-45-6
M. Wt: 213.15
InChI Key: QZVLTIYFENRBIK-JZGIKJSDSA-N
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Description

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a chiral, saturated bicyclic organic compound that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry. This high-purity solid is offered as its stable dihydrochloride salt to facilitate handling and storage in the research laboratory. The core octahydro-1H-pyrido[1,2-a]pyrazine structure, also known as 1,4-diazabicyclo[4.4.0]decane , provides a rigid, three-dimensional framework that is highly valuable for constructing novel biologically active molecules. This (S)-enantiomer is of significant research interest for the design and synthesis of potent and selective pharmacological tools. Primarily, this scaffold has been successfully utilized in the development of novel mu-opioid receptor antagonists. Research published in the Journal of Medicinal Chemistry demonstrates that derivatives based on this core structure can exhibit sub-nanomolar affinity for the mu-opioid receptor (K i = 0.47 nM) and potent in vitro antagonist activity (IC 50 = 1.8 nM) . These properties make it a valuable compound for investigating pathways related to pain modulation and substance abuse. Beyond opioid research, the scaffold's versatility is highlighted in patents for developing compounds that target a range of disorders, including neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Furthermore, its application extends to ligands for dopamine receptors and other central nervous system targets, underlining its utility as a key building block in neuroscience and drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use, as the free base of this compound is classified with specific hazard statements .

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTIYFENRBIK-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857191
Record name (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635303-45-6
Record name (9aS)-Octahydro-2H-pyrido[1,2-a]pyrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes may include the use of high-pressure reactors and specific catalysts to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions typically result in the formation of alkylated derivatives .

Scientific Research Applications

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a chemical compound with diverse applications, primarily in scientific research and drug development. Its unique bicyclic structure and favorable pharmacological properties make it a valuable candidate for various studies.

Scientific Research Applications

This compound has applications across diverse fields:

  • Drug Design It has demonstrated potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties. The compound has been studied for its ability to inhibit specific enzymes and modulate cellular pathways associated with inflammation and microbial growth, making it a candidate for therapeutic applications.
  • Inhibition of Enzyme Activity Interaction studies have indicated that this compound can bind to specific molecular targets, inhibiting enzyme activity by occupying their active sites. This interaction is crucial for understanding its role in modulating biological processes related to inflammation and microbial resistance.
  • Ligand for Dopamine Receptor Subtypes The compound is a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor, within the animal body and is therefore useful in the treatment of disorders of the dopamine system .

Chemical Reactions

This compound can be used in different types of chemical reactions:

  • Oxidation Oxidation reactions using hydrogen peroxide in an acidic medium.
  • Reduction Reduction reactions using lithium aluminum hydride in anhydrous ether.
  • Substitution Substitution reactions using alkyl halides in the presence of sodium hydride.

Structural Importance

Mechanism of Action

The mechanism of action of (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Salt Forms

  • (R)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride : The R-enantiomer (CAS: 179605-64-2) shares identical molecular weight and formula but differs in stereochemistry. Studies suggest enantiomers exhibit distinct receptor binding profiles. For example, (S)-isomers often show higher μ-opioid receptor affinity, while R-forms may prioritize other targets like dopamine receptors .
  • Pyrrolo-Pyrazine Derivatives : Compounds like (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 634922-11-5) feature a pyrrolidine ring fused to pyrazine. This structural variation reduces ring strain and alters receptor selectivity, favoring dopamine D₂/D₃ receptor interactions over opioid targets .
Table 1: Physicochemical Comparison of Enantiomers and Derivatives
Compound CAS Molecular Formula Molecular Weight Key Applications
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride 113570-68-6 C₈H₁₈Cl₂N₂ 213.15 μ-Opioid receptor antagonist
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine 179605-64-2 C₈H₁₆N₂ 140.23 (free base) Dopamine receptor ligand
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride 634922-11-5 C₇H₁₆Cl₂N₂ 199.12 Chiral intermediate in drug synthesis

Substituted Derivatives

  • N-3-Chlorobenzyl Substituent : Adding an N-3-chlorobenzyl group to the octahydro-pyrido-pyrazine core (Compound 10 in ) enhances μ-opioid receptor affinity (Ki = 0.47 nM) compared to the parent compound (Ki = 3.6 nM). This modification improves selectivity over κ- and δ-opioid receptors .
  • 2,7-Substituted Derivatives : Substitutions with aromatic rings (e.g., carbocyclic or heterocyclic groups) shift pharmacological activity toward dopamine receptors. For instance, 2,7-diaryl derivatives act as D₂/D₃ ligands, useful in treating Parkinson’s disease .
Table 2: Pharmacological Profiles of Key Derivatives
Compound μ-Opioid Ki (nM) κ-Opioid Ki (nM) δ-Opioid Ki (nM) Functional Ke (nM) Primary Application
(S)-Parent Compound 3.6 18 89 1.1 μ-Opioid antagonist
Compound 10 (N-3-Cl-Bn) 0.47 16 57 1.8 High-potency μ-antagonist
2,7-Diaryl Derivative >1000 >1000 >1000 N/A Dopamine receptor modulation

Natural and Bioactive Analogs

  • 3-Isopropylhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione : Isolated from Rhodococcus sp. VLD-10, this naturally occurring analog exhibits antimicrobial activity (MIC = 2–8 µg/mL against Bacillus spp. and E. coli). Unlike synthetic opioid-targeted derivatives, its bioactivity stems from the diketone moiety, which disrupts microbial cell membranes .

Pharmacokinetic and Industrial Considerations

  • Salt Forms: The dihydrochloride form of (S)-octahydro-pyrido-pyrazine improves aqueous solubility (>50 mg/mL) compared to free bases, facilitating intravenous administration. In contrast, hydrochloride salts (e.g., (R)-octahydropyrrolo-pyrazine) require storage at 2–8°C for stability .

Biological Activity

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of this compound involves several key mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, effectively blocking their activity. This inhibition can modulate various cellular pathways, particularly those related to inflammation and microbial growth.
  • GABA Receptor Agonism : It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings. This mechanism is particularly relevant in anthelmintic applications, contributing to flaccid paralysis in certain organisms.
  • Receptor Binding : The compound exhibits binding activity to dopamine receptors (D2) and serotonin receptors (5HT-2A and 5HT-1B), indicating its potential use in treating central nervous system disorders. The binding ratios and inhibitory activities suggest a therapeutic profile for CNS applications .

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial effects, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential applications in neuroprotection and the treatment of neurological disorders.

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundBicyclicAntimicrobial, anti-inflammatoryGABA receptor agonist
Pyrrolopyrazine derivativesBicyclicSimilar enzyme inhibitionVaried pharmacological properties
Pyrazinoquinoline derivativesFused ring systemAnticancer, anti-inflammatoryStronger pharmacodynamic activity

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant inhibition against various bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed its ability to enhance the survival of neuronal cells under oxidative stress conditions. The study utilized human neuroblastoma cell lines (SH-SY5Y) and demonstrated that the compound reduced apoptosis rates significantly.

Q & A

Q. What are the challenges in scaling up enantiopure synthesis for preclinical studies?

  • Methodology : Continuous-flow reactors with immobilized chiral catalysts improve scalability and reduce metal leaching. Process optimization focuses on solvent selection (e.g., ethanol/water mixtures) and crystallization conditions to maintain ee >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Reactant of Route 2
(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

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